
p-Toluenesulfonic acid 3-aminophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Toluenesulfonic acid 3-aminophenyl ester, also known as this compound, is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microwave-Assisted Synthesis
A study by Hong (2009) showcases the use of p-toluenesulfonic acid in the microwave-assisted synthesis of thalidomide amino acid derivatives, highlighting a significant reduction in reaction time and improvement in yield compared to conventional methods. This method emphasizes the efficiency and effectiveness of using p-toluenesulfonic acid in facilitating chemical reactions under microwave irradiation conditions (W. Hong, 2009).
Povarov Reaction
Gao et al. (2013) discussed the use of p-toluenesulfonic acid as a catalyst in the Povarov reaction, leading to the diastereoselective synthesis of polysubstituted spiro[indoline-3,2′-quinolines]. This study underscores the catalytic role of p-toluenesulfonic acid in promoting reactions that yield complex molecular structures with high yields and diastereoselectivity (Hongwu Gao, Jing Sun, Chaoguo Yan, 2013).
Ultrasound-Assisted Ester Synthesis
Pacheco et al. (2014) demonstrated an eco-friendly synthesis of esters using p-toluenesulfonic acid as a catalyst under ultrasound conditions. This process not only yields esters efficiently but also represents a green chemistry approach by utilizing less hazardous conditions and achieving good yields in shorter reaction times (B. Pacheco et al., 2014).
Synthesis of Amino Acid Derivatives
Vasanthakumar et al. (2004) described a simple method for synthesizing amino acid benzyl ester p-toluenesulfonate salts via microwave irradiation, showcasing the utility of p-toluenesulfonic acid in the efficient synthesis of these compounds. This study highlights the role of p-toluenesulfonic acid in facilitating the synthesis of key intermediates in peptide synthesis (G. Vasanthakumar, Basanagoud S. Patil, V. V. Babu, 2004).
Synthesis and Biodegradation of Poly(Ester Amide)s
Okada et al. (2001) explored the synthesis of poly(ester amide)s using p-toluenesulfonic acid salts, revealing insights into the biodegradability of these polymers. This research provides a foundation for developing biodegradable polymers with potential applications in environmentally friendly materials (M. Okada et al., 2001).
Safety and Hazards
P-Toluenesulfonic acid 3-aminophenyl ester is not intended for human or veterinary use. It can cause severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure . Protective measures such as wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing are recommended .
Future Directions
The use of p-Toluenesulfonic acid in the synthesis of esters has been explored in recent research, with a focus on developing efficient and cleaner methodologies . The potential for using concentrated p-Toluenesulfonic acid as an acid catalyst for PET hydrolysis under relatively mild conditions has also been investigated .
Properties
IUPAC Name |
(3-aminophenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZVAAMFWWVKGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


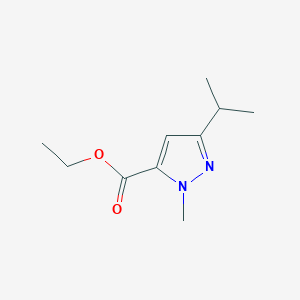


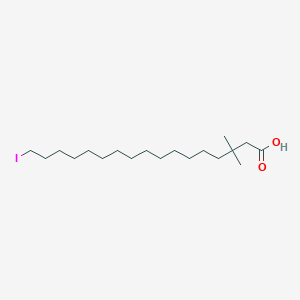
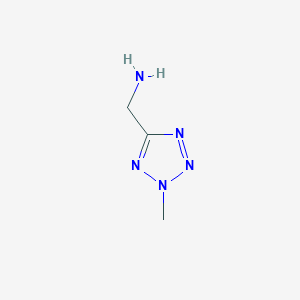
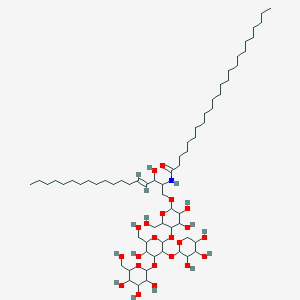

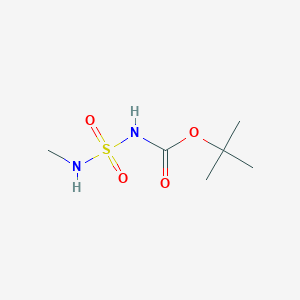

![(3S,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B154076.png)


